4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl 1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
4-[(1,3-BENZOTHIAZOL-2-YLAMINO)CARBONYL]PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a benzothiazole moiety linked to a pyrazole carboxylate group through a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-BENZOTHIAZOL-2-YLAMINO)CARBONYL]PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes:
Formation of the Benzothiazole Moiety: Starting from o-aminothiophenol and reacting it with carbon disulfide and an appropriate amine to form the benzothiazole ring.
Coupling with Phenyl Isocyanate: The benzothiazole intermediate is then reacted with phenyl isocyanate to form the urea linkage.
Formation of Pyrazole Carboxylate: The final step involves the reaction of the intermediate with 1-methyl-1H-pyrazole-3-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that maximize solubility and reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols or amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
4-[(1,3-BENZOTHIAZOL-2-YLAMINO)CARBONYL]PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Studied for its interactions with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with cellular signaling pathways by modulating receptor activity.
DNA Interaction: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Shares the benzylamine moiety but lacks the complex structure of the target compound.
Phenylmethanamine: Similar in having a phenyl group attached to an amine but differs significantly in overall structure.
Uniqueness
4-[(1,3-BENZOTHIAZOL-2-YLAMINO)CARBONYL]PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its combination of benzothiazole and pyrazole moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C19H14N4O3S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl] 1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C19H14N4O3S/c1-23-11-10-15(22-23)18(25)26-13-8-6-12(7-9-13)17(24)21-19-20-14-4-2-3-5-16(14)27-19/h2-11H,1H3,(H,20,21,24) |
InChI Key |
SJSOJLGTXYKUBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)OC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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